Ald-Ph-amido-PEG11-NH-Boc

ADC pharmacokinetics PEG linker length plasma clearance

Optimizing ADC or PROTAC conjugates requires precise linker length control; swapping PEG4 for PEG11 alters clearance and aggregation. This monodisperse Ald-Ph-amido-PEG11-NH-Boc (MW 776.91) solves that with: - Aldehyde terminus for chemoselective oxime ligation - Boc-protected amine for sequential deprotection - Exact 11-unit PEG: balances hydrophilicity vs shorter PEG8 or complex PEG24 Enables reproducible DAR and quality-by-design CMC.

Molecular Formula C37H64N2O15
Molecular Weight 776.9 g/mol
CAS No. 1245813-70-0
Cat. No. B1397137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG11-NH-Boc
CAS1245813-70-0
Molecular FormulaC37H64N2O15
Molecular Weight776.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42)
InChIKeyRDSLXILMKJRJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-amido-PEG11-NH-Boc: Defined-Length Heterobifunctional PEG Linker


Ald-Ph-amido-PEG11-NH-Boc is a monodisperse, non-cleavable heterobifunctional polyethylene glycol (PEG) linker comprising exactly 11 ethylene oxide repeat units, a 4-formylbenzamide (Ald-Ph) terminus, and a Boc-protected primary amine . The compound belongs to the Ald-Ph-amido-PEGn-NH-Boc family, in which the PEG chain length (n) is the principal variable distinguishing members. With a molecular weight of 776.91 Da and a molecular formula of C₃₇H₆₄N₂O₁₅, it is employed as a chemical building block in the synthesis of antibody–drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the aldehyde group enables chemoselective oxime or hydrazone ligation and the Boc group permits controlled, sequential amine deprotection .

Aldehyde handle Enables chemoselective oxime/hydrazone ligation
Boc-protected amine Supports sequential conjugation without premature reaction
Monodisperse PEG11 Eliminates linker-length heterogeneity for reproducible DAR

Ald-Ph-amido-PEG11-NH-Boc: Distinct from Other PEG Linkers


Although the Ald-Ph-amido-PEGn-NH-Boc series shares a common terminal chemistry, the PEG chain length exerts a non-linear and experimentally verified influence on the pharmacokinetic and physicochemical behavior of the final conjugate. In a systematic evaluation of PEG-glucuronide-MMAE ADCs bearing PEG side chains ranging from 4 to 24 ethylene oxide units, a clear length–clearance relationship was observed: conjugates with PEG chains shorter than 8 units exhibited accelerated plasma clearance, while those with PEG8 or longer showed significantly prolonged circulation, but with no further improvement beyond PEG8 [1]. Additionally, the configuration of the PEG domain (linear vs. pendant) plus the bonding type to the antibody have been shown to dictate the thermal stability and aggregation propensity of ADCs, with pendant 12-unit PEG constructs outperforming a linear 24-unit PEG comparator [2]. Consequently, an arbitrary swap between PEG4, PEG8, PEG11, or PEG12 linkers—even from the same Ald-Ph-amido-PEGn-NH-Boc series—can alter the conjugate's drug-to-antibody ratio (DAR) tolerance, aggregation resistance, and in vivo clearance profile, making empirical linker selection a critical step in lead optimization.

Shorter PEG chains (PEG4–PEG7)

May accelerate plasma clearance in ADCs; PEG11 exceeds the PEG8 threshold linked to reduced clearance.

NHS ester or maleimide analogs

Lack aldehyde chemoselectivity; may complicate conjugation when multiple nucleophiles are present.

Free-amine analog (Ald-Ph-amido-PEG11-C2-NH2)

Cannot support orthogonal two-step conjugation; premature amine reactivity limits synthetic flexibility.

Ald-Ph-amido-PEG11-NH-Boc: Comparative Evidence vs. Analogs


PEG Chain Length vs. ADC Plasma Clearance

In a head-to-head in vivo comparison of homogeneous DAR 8 ADCs bearing β-glucuronidase-cleavable PEG-glucuronide-MMAE linkers with PEG side chains of varying length (n = 4, 8, 12, 24 ethylene oxide units), Burke et al. established that PEG chain length is directly correlated with plasma half-life, and that a threshold length of PEG8 is required to minimize clearance [1]. PEG11, with 11 ethylene oxide units, exceeds this experimentally determined threshold, placing it firmly within the pharmacokinetically optimized zone. Conjugates with PEG ≥ 8 demonstrated a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEG chains (e.g., PEG4) [1]. The lead candidate from this campaign incorporated a PEG12 side chain, confirming that the PEG11–PEG12 span represents an empirically validated sweet spot for balancing synthetic tractability with in vivo performance.

Chain length vs. clearance
Head-to-head
PEG11 exceeds the ≥8-unit threshold linked to reduced ADC plasma clearance; aligns with PEG12 lead window.
Supports linker length selection for PK-optimized conjugates.
In vivo mouse DAR8 model; extrapolation requires validation.
ADC pharmacokinetics PEG linker length plasma clearance drug-to-antibody ratio

PEG Configuration and ADC Physical Stability

Tedeschini et al. (2021) compared the thermal stability of lysine-conjugated ADCs constructed with linear vs. pendant PEG linkers and different PEG chain lengths [1]. Under thermal stress, ADCs bearing two pendant 12-unit PEG chains demonstrated superior physical stability compared to ADCs prepared with a conventional linear 24-unit PEG oligomer or the linker of Kadcyla® (ado-trastuzumab emtansine). The amide-coupled ADCs with pendant PEG12 chains were the best-performing conjugates in this head-to-head study [1]. Although this investigation did not directly test a linear PEG11 construct, the data strongly suggest that a discrete 11–12 unit PEG length, particularly in a linear configuration, can achieve stability parity with or superiority to longer PEG chains when the overall linker architecture and antibody attachment chemistry are appropriately matched.

Physical stability
Class-level inference
Pendant 12-unit PEG ADCs showed higher aggregation resistance vs. linear 24-unit PEG and Kadcyla linker.
Suggests PEG11–12 window may improve thermal stability in ADC formulation.
Linear PEG11 stability inferred from pendant data; confirm empirically.
ADC aggregation thermal stability PEG linker configuration DAR tolerance

Aldehyde Chemoselectivity vs. NHS Ester/Maleimide

The 4-formylbenzamide (Ald-Ph) terminus of Ald-Ph-amido-PEG11-NH-Boc provides a bioorthogonal aldehyde handle that reacts selectively with hydrazide- or aminooxy-functionalized partners to form hydrazone or oxime bonds, respectively . Unlike NHS ester-based linkers, which react with ubiquitous primary amines and carry a risk of uncontrolled crosslinking, the aldehyde group remains inert toward amines under physiological conditions unless a hydrazide or aminooxy nucleophile is present [1]. This orthogonality enables sequential, site-specific conjugation protocols compatible with the lysine-based or interchain-disulfide-based antibody modification strategies most common in ADC manufacturing. Competing Ald-Ph-amido-PEGn-X linkers where X = NHS ester or maleimide lack this chemoselectivity advantage, potentially complicating conjugation workflows when multiple reactive moieties are present on the target biomolecule.

Chemoselectivity
Class-level inference
Aldehyde reacts selectively with hydrazide/aminooxy nucleophiles; inert toward amines/thiols under physiological pH.
Enables orthogonal bioconjugation, avoiding cross-reactivity with common handles.
Based on established oxime/hydrazone chemistry.
bioconjugation chemoselective ligation aldehyde handle oxime bond hydrazone bond

Boc-Protected Amine: Sequential Conjugation Advantage

The tert-butyloxycarbonyl (Boc) group on Ald-Ph-amido-PEG11-NH-Boc serves as an acid-labile protecting group that can be cleanly removed with trifluoroacetic acid (TFA) or HCl to liberate a free primary amine . This contrasts with analogs such as Ald-Ph-amido-PEG11-C2-NH2, which bear a permanently free amine and therefore cannot be used in reaction sequences requiring a temporarily masked amine. In a typical ADC linker-payload assembly workflow, the Boc group remains intact during the initial aldehyde-mediated conjugation step and is subsequently deprotected to install the cytotoxic payload or a further linker element. The availability of both protected and deprotected forms within the same Ald-Ph-amido-PEG11 series allows chemists to select the intermediate best suited to their synthetic route.

Boc protection
Direct comparison
Boc group blocks amine until acidic deprotection, allowing aldehyde conjugation first then amine payload coupling.
Supports orthogonal two-step linker-payload assembly.
Requires TFA/HCl deprotection step; incompatible with acid-sensitive payloads.
Boc deprotection sequential conjugation linker intermediate amine functionalization

Monodisperse PEG for Reproducible Conjugation Stoichiometry

Ald-Ph-amido-PEG11-NH-Boc is a monodisperse PEG compound with an exact molecular weight of 776.91 Da and a polydispersity index (PDI) of 1.0, in contrast to conventional polydisperse PEG reagents that exhibit a distribution of chain lengths . Monodisperse PEG linkers dramatically improve solubility and yield in ADC preparation and prevent aggregation derived from payload hydrophobic interactions . The use of a discrete 11-unit PEG ensures that every linker molecule in a conjugation reaction has identical chain length, eliminating the stochastic DAR variation and analytical characterization complexity inherent to polydisperse PEG conjugates. This property is shared by all members of the Ald-Ph-amido-PEGn-NH-Boc series, but PEG11 specifically offers a chain length long enough to provide effective hydrophilicity shielding while remaining short enough for convenient solid-phase handling and synthetic accessibility at scale.

Monodispersity
Class-level inference
PDI = 1.0; exact mass 776.91 Da; single defined structure eliminates linker-length DAR heterogeneity.
Simplifies analytical characterization and batch-to-batch reproducibility.
Lot-specific PDI confirmation recommended.
monodisperse PEG DAR control reproducibility ADC batch consistency

PEG Hydrophilicity: Payload Shielding vs. Flexibility

The 11-unit PEG chain in Ald-Ph-amido-PEG11-NH-Boc provides an intermediate degree of hydrophilicity and conformational flexibility between the shorter quasi-standard linkers (PEG4, PEG6, PEG8) typically used in PROTAC design and the longer PEG24 chains employed for maximal payload shielding in ADCs . PEG4–PEG8 linkers have been characterized as spanning an end-to-end distance sufficient for most crystallographically measured inter-pocket distances in ternary complex formation, while longer PEG chains introduce additional gauche conformations that function as entropic springs . PEG11, with 11 ethylene oxide units, extends beyond the PEG8 standard and can sample a larger conformational space, which may be advantageous for target pairs requiring greater inter-ligand distance or for shielding highly hydrophobic payloads that shorter PEG chains cannot adequately solubilize. In the ADC context, PEG chains of at least 8–12 units are required to achieve maximal plasma clearance reduction [1].

Hydrophilicity reach
Class-level inference
PEG11 extends end-to-end distance ~30–40% beyond PEG8, enhancing payload shielding without PEG24 complexity.
Supports intermediate hydrophilicity and conformational sampling for PROTAC/ADC design.
Optimal linker length depends on target pair geometry.
PEG hydrophilicity payload aggregation conformational entropy PROTAC linker length

Ald-Ph-amido-PEG11-NH-Boc: ADC & PROTAC Applications


Orthogonal Two-Step ADC Conjugation

In ADC programs where the linker must be conjugated to the antibody via the aldehyde terminus (e.g., through a hydrazide- or aminooxy-modified antibody) before the cytotoxic payload is attached to the free amine, Ald-Ph-amido-PEG11-NH-Boc is the preferred intermediate . The Boc group keeps the amine inert during the initial conjugation step, preventing premature payload coupling or crosslinking. After aldehyde conjugation, acidic Boc deprotection reveals the amine for subsequent payload installation. The alternative Ald-Ph-amido-PEG11-C2-NH2 lacks this protection and is unsuitable for such sequential protocols .

High-DAR ADC: PEG11 Hydrophilicity for Aggregation Control

For ADCs incorporating highly hydrophobic payloads (e.g., MMAE, PBD dimers) at elevated DAR (≥ 4), the PEG11 spacer provides sufficient hydrophilicity to shield the payload's lipophilic character and reduce aggregation, as supported by the finding that PEG chains of ≥ 8 units minimize plasma clearance and that pendant 12-unit PEG constructs outperform linear 24-unit PEG in aggregation resistance [1][2]. PEG11 occupies a window of hydrophilicity that is greater than PEG4/PEG8 but does not introduce the synthetic and purification complexities associated with PEG24.

PROTAC Linker Libraries Beyond PEG8

In PROTAC optimization campaigns, systematic variation of PEG linker length is essential to identify the optimal inter-ligand distance for ternary complex formation and target degradation efficiency . While PEG4, PEG6, and PEG8 are the empirical standards, PEG11 extends the accessible conformational space and may be critical for target pairs where the E3 ligase and target protein binding pockets are separated by distances exceeding those accommodated by PEG8 . Incorporating Ald-Ph-amido-PEG11-NH-Boc into a linker-length screening panel expands the evaluated parameter space and may reveal degradation efficiency maxima not observable with shorter linkers.

Modular Synthesis of Defined-Length ADC/PROTAC Linkers

The monodisperse nature of Ald-Ph-amido-PEG11-NH-Boc (PDI = 1.0; exact MW 776.91) ensures that each linker molecule is chemically identical, simplifying LC–MS characterization of conjugation intermediates and final products . In industrial ADC process development, this uniformity translates to reproducible DAR profiles and facilitates regulatory CMC (chemistry, manufacturing, and controls) documentation compared to polydisperse PEG reagents, which introduce inherent heterogeneity . Procurement of this specific monodisperse linker therefore directly supports quality-by-design principles in bioconjugate manufacturing.

Application
Selection Property
Validation Focus
Orthogonal two-step ADC assembly
Aldehyde chemoselectivity + Boc-protected amine
Sequential conjugation efficiency and intermediate purity
High-DAR aggregation control
PEG11 hydrophilicity shielding
Aggregation resistance under high hydrophobic payload loading
PROTAC linker-length screening
Extended conformational reach beyond PEG8
Ternary complex formation and degradation efficiency
Reproducible bioconjugate manufacturing
Monodisperse PEG chain
Lot-to-lot DAR consistency and analytical characterization

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